molecular formula C14H16N6O B7109299 N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine

Cat. No.: B7109299
M. Wt: 284.32 g/mol
InChI Key: GYZDYRBGCVRCMB-UHFFFAOYSA-N
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Description

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple heteroatoms, including nitrogen and oxygen, which contribute to its reactivity and biological activity.

Properties

IUPAC Name

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-2-5-14-18-12(19-21-14)9-16-11-8-17-20(10-11)13-6-3-4-7-15-13/h3-4,6-8,10,16H,2,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZDYRBGCVRCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CNC2=CN(N=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazole and pyridine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with an amidoxime can yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine is unique due to its combination of the oxadiazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, distinguishing it from other similar compounds.

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